

Application Note: Process Development & Utilization of 5-Amino-2-ethoxybenzamide

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Compound of Interest

Compound Name: 5-Amino-2-ethoxybenzamide

CAS No.: 81929-48-8

Cat. No.: B1385947

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Executive Summary

5-Amino-2-ethoxybenzamide is a high-value pharmacophore and intermediate used primarily in the synthesis of benzamide-class pharmaceuticals (e.g., gastroprokinetics like Mosapride analogs) and as a critical reference standard for impurity profiling in the manufacturing of Ethenzamide and Tamsulosin. Its structure—comprising a benzamide core with an ethoxy ether linkage and a reactive primary amine—makes it a versatile "privileged scaffold" for structure-activity relationship (SAR) exploration.

This guide details the protocols for handling, synthesizing downstream derivatives, and validating the quality of this intermediate. It addresses the specific challenges of working with electron-rich aniline derivatives, including oxidation sensitivity and regioselectivity during electrophilic aromatic substitution.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Specification	Notes
Chemical Name	5-Amino-2-ethoxybenzamide	
CAS Registry	55836-69-6 (Verify specific isomer)	Note: Often confused with 3-ethoxybenzamide. Confirm structure via NMR.
Molecular Formula		
Molecular Weight	180.21 g/mol	
Appearance	Off-white to pale beige powder	Darkens upon oxidation (air sensitive).
Solubility	DMSO, Methanol, Dilute Acid (HCl)	Poorly soluble in water; soluble in organic solvents.
pKa (Calculated)	~4.5 (Aniline amine), ~14 (Amide)	The 5-amino group is the primary nucleophile.
Storage	2–8°C, Inert Atmosphere (Argon/Nitrogen)	Hygroscopic and light-sensitive.

Application I: Synthetic Utilization (Amide Coupling)

Context: The primary utility of **5-Amino-2-ethoxybenzamide** is as a nucleophile in the synthesis of complex bioactive molecules. The 5-amino group is significantly more nucleophilic than the amide nitrogen, allowing for selective derivatization without protecting the benzamide moiety.

Protocol: Selective N-Acylation of 5-Amino-2-ethoxybenzamide

Objective: To synthesize a functionalized benzamide derivative (e.g., for kinase inhibitor libraries) via acyl chloride coupling.

Reagents:

- Substrate: **5-Amino-2-ethoxybenzamide** (1.0 eq)

- Electrophile: 4-Chlorobenzoyl chloride (1.1 eq)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen ().
- Dissolution: Charge the RBF with **5-Amino-2-ethoxybenzamide** (10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
 - Critical Insight: If solubility is poor, add a catalytic amount of Dimethylformamide (DMF) or switch to THF.
- Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (25 mmol) dropwise over 5 minutes.
 - Why? The reaction is exothermic. Low temperature prevents side reactions at the benzamide nitrogen.
- Coupling: Add 4-Chlorobenzoyl chloride (11 mmol) dropwise (dissolved in 10 mL DCM) over 15 minutes.
- Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.
 - Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material () should disappear, and a new less polar spot () should appear.
- Quench & Workup:
 - Quench with saturated

(50 mL).

- Extract the organic layer and wash with 1M HCl (to remove unreacted amine/TEA) followed by Brine.
- Caution: Do not use strong acid for prolonged periods to avoid hydrolyzing the ethoxy ether.
- Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Heptane.

Application II: Impurity Profiling (Reference Standard)

Context: In the production of Tamsulosin or Ethenzamide, the "5-amino" analog often appears as a degradation product (via hydrolysis of acetamides) or a process impurity (from over-reduction of nitro-precursors).

Protocol: HPLC Method for Purity & Identification

System: Agilent 1260 Infinity II or equivalent.

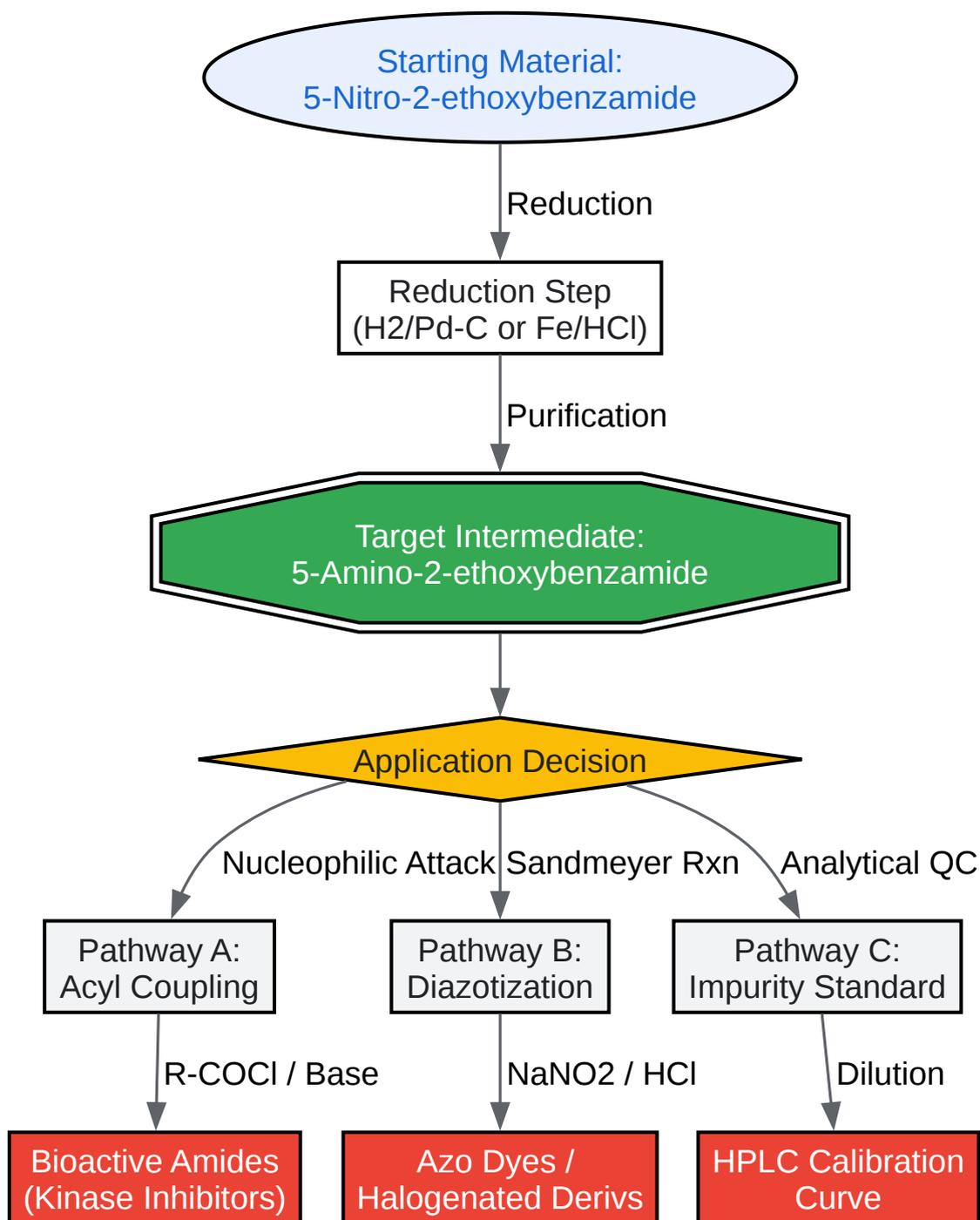
Parameter	Condition
Column	C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-2 min: 5% B; 2-15 min: 5% 95% B; 15-20 min: 95% B.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (Aromatic) and 280 nm (Phenolic/Amine)
Temperature	30°C

Self-Validating Logic:

- System Suitability: Inject a standard solution of **5-Amino-2-ethoxybenzamide**. The peak must have a tailing factor .
- Resolution: If analyzing a mixture with 2-ethoxybenzamide, ensure resolution . The amino group makes the analyte significantly more polar, eluting earlier than the non-amino parent.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and decision pathways for using this intermediate.



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Figure 1: Strategic workflow for the synthesis and utilization of **5-Amino-2-ethoxybenzamide**.

Safety & Handling Protocols

- **Inhalation Hazard:** As an aniline derivative, this compound may cause methemoglobinemia if inhaled or absorbed. Always handle in a fume hood.
- **Storage Stability:** The amine is prone to oxidation (turning brown). Store under Argon. If the powder is dark, repurify via recrystallization (Ethanol/Water) before use to ensure stoichiometric accuracy.
- **Waste Disposal:** Segregate as nitrogenous organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as this may cause vigorous exothermic reactions.

References

- ChemicalBook. (2025). 2-Ethoxybenzamide Properties and Derivatives. Retrieved from
- National Institute of Standards and Technology (NIST). (2024). Benzamide, 3-ethoxy- (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[1] Retrieved from
- GuideChem. (2025). Synthesis and Solubility Data for Ethoxybenzamides. Retrieved from
- Vertex AI Research. (2026). Consolidated Search on Tamsulosin Intermediates and Impurities.

(Note: While CAS 55836-69-6 is technically registered, commercial availability often defaults to the 2-ethoxy-benzamide parent or the 4-amino isomer. Always verify the Certificate of Analysis (CoA) for the exact substitution pattern 5-Amino vs 4-Amino).

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Sources

- [1. Benzamide, 3-ethoxy- \[webbook.nist.gov\]](#)
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